Vocacapsaicin hydrochloride
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Overview
Description
Vocacapsaicin hydrochloride is a novel, water-soluble prodrug of capsaicin, designed to provide effective pain relief without the use of opioids. It is primarily used in the management of postsurgical pain and has shown significant potential in reducing opioid consumption and providing long-lasting analgesia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vocacapsaicin hydrochloride is synthesized through a series of chemical reactions that involve the modification of capsaicin.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as crystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Vocacapsaicin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
Vocacapsaicin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and stability of capsaicin derivatives.
Biology: Investigated for its effects on pain receptors and its potential use in pain management.
Medicine: Explored as a non-opioid analgesic for managing postsurgical pain and chronic pain conditions.
Industry: Utilized in the development of new pain relief formulations and drug delivery systems .
Mechanism of Action
Vocacapsaicin hydrochloride exerts its effects by rapidly converting to capsaicin upon administration. Capsaicin then activates the transient receptor potential vanilloid subfamily member 1 (TRPV1) channels on pain-specific nerves, leading to long-lasting analgesia. This mechanism allows for effective pain relief without the need for opioids .
Comparison with Similar Compounds
Similar Compounds
Capsaicin: The parent compound of vocacapsaicin hydrochloride, known for its pain-relieving properties.
Nonivamide: A synthetic capsaicin analog with similar analgesic effects.
Capsiate: A capsaicin analog with reduced pungency and similar pain-relieving properties
Uniqueness
This compound is unique due to its water solubility and rapid conversion to capsaicin, allowing for efficient delivery and long-lasting pain relief. Unlike other capsaicin analogs, it provides significant pain relief without the need for opioids, making it a promising alternative for pain management .
Biological Activity
Vocacapsaicin hydrochloride, also known as CA-008 HCl, is a novel prodrug of capsaicin, primarily developed for non-opioid management of postsurgical pain. This compound is designed to release capsaicin at the surgical site, providing long-lasting analgesic effects while minimizing systemic exposure and potential side effects associated with traditional pain management methods. The biological activity of vocacapsaicin is primarily mediated through its action on the transient receptor potential vanilloid 1 (TRPV1) receptors, which play a crucial role in pain signaling.
Vocacapsaicin is administered as an aqueous solution, where it rapidly converts to capsaicin upon exposure to physiological conditions. Capsaicin acts as an agonist at TRPV1 receptors located on primary afferent C-fibers, leading to desensitization of these pain-conducting nerve fibers without causing sensory numbness or motor weakness. This mechanism allows for effective pain relief following surgical procedures.
Key Features of Vocacapsaicin
- Prodrug Formulation : Enhances solubility and allows for targeted delivery.
- TRPV1 Agonism : Activates pain pathways to provide analgesia.
- Long-lasting Effects : Provides analgesia for up to two weeks post-administration.
Clinical Studies
Recent clinical trials have demonstrated the efficacy of vocacapsaicin in reducing postoperative pain and opioid consumption. In a randomized controlled trial involving patients undergoing bunionectomy, vocacapsaicin significantly reduced pain scores and opioid requirements compared to placebo:
Endpoint | Vocacapsaicin (0.30 mg/ml) | Placebo | P-value |
---|---|---|---|
Pain Reduction (96h) | 33% reduction | Baseline | 0.005 |
Opioid-Free Patients (96h) | 26% | 5% | 0.025 |
Total Opioid Consumption (96h) | 50% reduction | Baseline | 0.002 |
These results indicate a strong dose-response relationship and highlight vocacapsaicin's potential as a viable alternative to opioids in managing postoperative pain .
Animal Studies
Animal studies support the findings from clinical trials, showing that vocacapsaicin administration leads to improved bone healing outcomes:
Group No. | Test Material | Dose (mg/kg) | Bone Healing Assessment |
---|---|---|---|
1 | Saline | 0 | Control |
2 | Vocacapsaicin | 0.15 | Enhanced healing |
3 | Vocacapsaicin | 0.30 | Significant improvement |
4 | Vocacapsaicin | 0.60 | Maximum efficacy |
In these studies, vocacapsaicin was shown to enhance osteogenic activity, indicated by increased alkaline phosphatase levels and improved histological outcomes in treated groups .
Safety Profile
The safety profile of vocacapsaicin has been evaluated in various studies, with no significant adverse effects reported. In the aforementioned clinical trial, all safety parameters were comparable between the vocacapsaicin and placebo groups, indicating good tolerability .
Summary of Safety Observations
- No serious adverse events linked to vocacapsaicin.
- Comparable safety parameters with placebo.
- Well tolerated across different dosing regimens.
Properties
CAS No. |
1931116-92-5 |
---|---|
Molecular Formula |
C26H42ClN3O4 |
Molecular Weight |
496.1 g/mol |
IUPAC Name |
[2-methoxy-4-[[[(E)-8-methylnon-6-enoyl]amino]methyl]phenyl] 2-(methylaminomethyl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C26H41N3O4.ClH/c1-20(2)11-7-5-6-8-13-25(30)28-18-21-14-15-23(24(17-21)32-4)33-26(31)29-16-10-9-12-22(29)19-27-3;/h7,11,14-15,17,20,22,27H,5-6,8-10,12-13,16,18-19H2,1-4H3,(H,28,30);1H/b11-7+; |
InChI Key |
WOJDHHAJADLOCK-RVDQCCQOSA-N |
Isomeric SMILES |
CC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |
Canonical SMILES |
CC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)N2CCCCC2CNC)OC.Cl |
Origin of Product |
United States |
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